molecular formula C8H16O2 B1530384 3-(Tert-butoxy)cyclobutan-1-ol CAS No. 30804-05-8

3-(Tert-butoxy)cyclobutan-1-ol

Cat. No.: B1530384
CAS No.: 30804-05-8
M. Wt: 144.21 g/mol
InChI Key: QEKMRRYREDRZMQ-UHFFFAOYSA-N
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Description

3-(Tert-butoxy)cyclobutan-1-ol is an organic compound with the molecular formula C8H16O2. It is characterized by a cyclobutane ring substituted with a tert-butoxy group and a hydroxyl group at the first carbon. This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Tert-butoxy)cyclobutan-1-ol typically involves the reaction of cyclobutanone with tert-butyl alcohol in the presence of a strong acid catalyst. The reaction proceeds through the formation of an oxonium ion intermediate, followed by nucleophilic attack by tert-butyl alcohol.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions: 3-(Tert-butoxy)cyclobutan-1-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound to form ketones or carboxylic acids.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the compound to form alcohols.

  • Substitution: Nucleophilic substitution reactions can occur with suitable nucleophiles in the presence of a strong acid or base.

Major Products Formed:

  • Oxidation: Cyclobutanone derivatives

  • Reduction: Cyclobutanol derivatives

  • Substitution: Substituted cyclobutanol derivatives

Scientific Research Applications

3-(Tert-butoxy)cyclobutan-1-ol has several scientific research applications across various fields:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound can be used as a probe in biological studies to understand enzyme mechanisms and interactions.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(Tert-butoxy)cyclobutan-1-ol exerts its effects depends on the specific application. For example, in biological studies, it may interact with enzymes or receptors, leading to changes in biological activity. The molecular targets and pathways involved would vary based on the context of the research.

Comparison with Similar Compounds

3-(Tert-butoxy)cyclobutan-1-ol is similar to other cyclobutanol derivatives, but its unique tert-butoxy group sets it apart. Some similar compounds include:

  • 3-(Methoxy)cyclobutan-1-ol

  • 3-(Ethoxy)cyclobutan-1-ol

  • 3-(Propoxy)cyclobutan-1-ol

These compounds differ in the nature of the alkoxy group attached to the cyclobutane ring, which can influence their chemical reactivity and applications.

Properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxy]cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-8(2,3)10-7-4-6(9)5-7/h6-7,9H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEKMRRYREDRZMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1CC(C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1461709-01-2
Record name 3-(tert-butoxy)cyclobutan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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